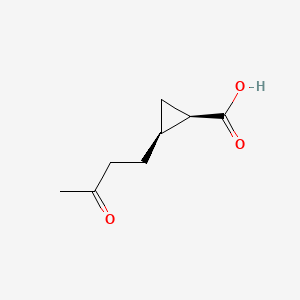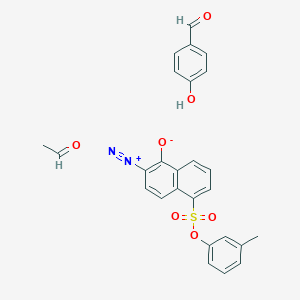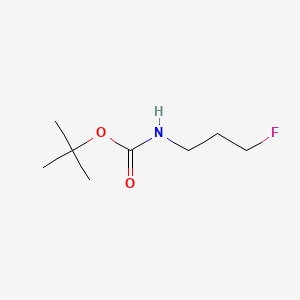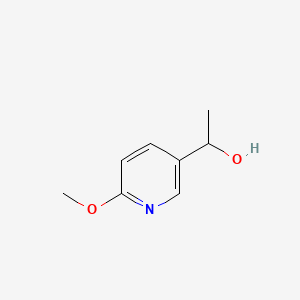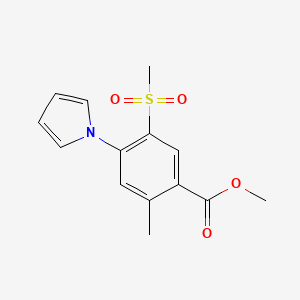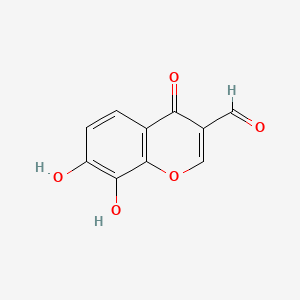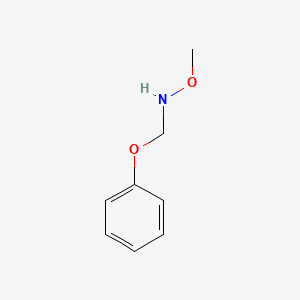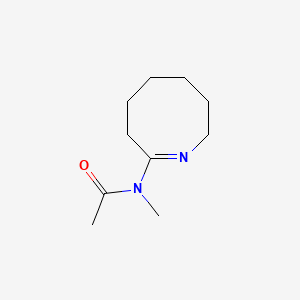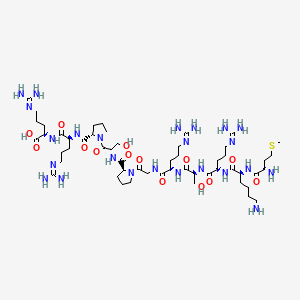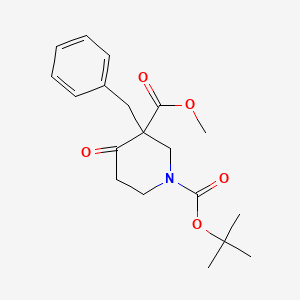
1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 . It is used as a reactant in the synthesis of heteroaryl N-sulfonamides .
Synthesis Analysis
The synthesis of 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate involves the use of Di-tert-butyl dicarbonate and METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8H,5-7H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.28 . It has a predicted boiling point of 350.0±42.0 °C and a predicted density of 1.175±0.06 g/cm3 . The compound is solid at room temperature .Scientific Research Applications
Indole Derivatives Synthesis
Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological activities. The compound can serve as a precursor for indole derivatives, which are biologically active compounds. Researchers have explored novel synthetic methods to construct indoles, especially as moieties in selected alkaloids .
Bioconjugation and Chemical Biology
The compound’s biocompatibility and fast kinetics make it suitable for bioconjugation in diverse chemical biology experiments. Researchers can use it as a linker or functional group to modify biomolecules, study protein-protein interactions, or develop targeted therapies .
Prenyl Indole Derivatives Synthesis
Prenyl indole derivatives have gained attention due to their various pharmacological properties. These compounds exhibit anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities. The compound can serve as an intermediate for synthesizing prenyl indole derivatives .
Opioid Receptor Antagonists and Obesity Treatment
The compound’s structure suggests potential applications as a reactant in the synthesis of opioid receptor antagonists. These molecules are relevant for managing pain and addiction. Additionally, it can contribute to the development of human growth hormone secretagogue receptor antagonists for obesity treatment .
Etherification Reactions
Etherification using the compound can yield mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG). These ethers find applications in various fields, including pharmaceuticals, cosmetics, and materials science .
Mechanism of Action
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-11-10-15(21)19(13-20,16(22)24-4)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVFNCJYXSLWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)(CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697571 | |
| Record name | 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193274-00-9 | |
| Record name | 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

